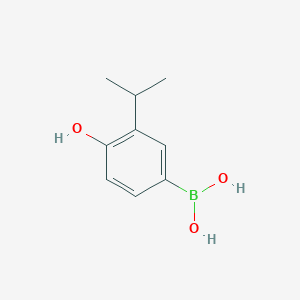

4-Hydroxy-3-isopropylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-3-isopropylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a hydroxyl group and an isopropyl group attached to a phenyl ring, with a boronic acid functional group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-isopropylphenylboronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate. The reaction conditions often involve the use of a base and a solvent like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-Hydroxy-3-isopropylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Ethers or esters depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of 4-hydroxy-3-isopropylphenylboronic acid is in the development of anticancer agents. Research has demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies indicate that compounds similar to this compound exhibit significant inhibitory effects on ovarian cancer cell proliferation, showcasing their potential as therapeutic agents against various types of cancer .

Case Study:

A study published in Nature highlighted the efficacy of boronic acid derivatives in targeting cancer cell pathways. The compound was shown to induce cell cycle arrest and apoptosis in SKOV3 ovarian cancer cells with an IC50 value of approximately 0.87 μM .

Organic Synthesis

2.1 Suzuki-Miyaura Coupling Reactions

This compound is widely utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for synthesizing biaryl compounds, which are critical in pharmaceuticals and agrochemicals.

| Reagent | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | 85 | Pd(OAc)₂ catalyst, K₂CO₃ base, DMF solvent |

| This compound | Coupling with various aryl halides | 75-90 | Varies; typically under reflux conditions |

This table illustrates the versatility of this compound in coupling reactions, yielding high product purity and efficiency.

Material Science

3.1 Sensor Development

The unique properties of boronic acids allow their use in sensor technology, particularly for detecting carbohydrates through reversible covalent bonding with diols. The incorporation of this compound into sensor designs has shown promise for glucose detection, which is crucial for diabetes management.

Case Study:

A recent study focused on developing a glucose sensor utilizing a polymer matrix embedded with boronic acid derivatives. The sensor demonstrated a rapid response time and high selectivity for glucose over other sugars, indicating the potential application of this compound in biosensing technologies .

作用机制

The mechanism of action of 4-Hydroxy-3-isopropylphenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent and allows the compound to act as a molecular probe or a catalyst in various chemical reactions. The boronic acid group interacts with hydroxyl groups on target molecules, facilitating the formation of stable complexes .

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the hydroxyl and isopropyl groups, making it less versatile in certain reactions.

3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group, leading to different reactivity and applications.

4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.

Uniqueness

4-Hydroxy-3-isopropylphenylboronic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the phenyl ring. This combination enhances its reactivity and allows for a broader range of applications in organic synthesis and scientific research .

生物活性

4-Hydroxy-3-isopropylphenylboronic acid, also referred to as KB-141, is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This compound is characterized by its ability to selectively bind to thyroid hormone receptors, which plays a crucial role in regulating metabolic processes.

- Molecular Formula : C12H17B O3

- Molecular Weight : 219.08 g/mol

- CAS Number : 219691-94-8

The primary mechanism of action of this compound involves its selective binding to the thyroid hormone receptor beta (TRβ). This interaction induces conformational changes that facilitate the receptor's interaction with coactivators, ultimately leading to modulation of gene transcription related to metabolism. The activation of TRβ has been associated with increased metabolic rate and lipid metabolism, making this compound a candidate for managing conditions such as obesity and diabetes .

Metabolic Effects

Research indicates that this compound may exert significant effects on metabolic pathways. Key findings include:

- Lipid Metabolism : Studies have shown that KB-141 can enhance lipid metabolism, leading to reduced cholesterol levels and improved lipid profiles in animal models.

- Glucose Homeostasis : The compound has demonstrated potential in improving glucose tolerance and insulin sensitivity, which are critical factors in managing diabetes .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Obesity Management : In a controlled trial involving high-fat diet-induced obesity in mice, administration of KB-141 resulted in significant reductions in body weight and fat mass compared to control groups. The compound improved plasma levels of glucose and lipids, indicating its potential as an anti-obesity agent .

- Diabetes Research : Another study highlighted the compound's role in enhancing insulin signaling pathways. Mice treated with KB-141 exhibited improved glucose tolerance tests and lower fasting insulin levels, suggesting a beneficial effect on insulin sensitivity .

Comparative Analysis with Similar Compounds

A comparison with other boronic acids reveals the unique properties of this compound:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| KB-141 (this compound) | Selective TRβ agonist | Obesity, Diabetes |

| GC-1 | TRβ agonist | Lipid-lowering |

| T3 (Triiodothyronine) | Non-selective thyroid hormone action | Broad metabolic effects but with side effects |

属性

IUPAC Name |

(4-hydroxy-3-propan-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKNQKTWVMWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。